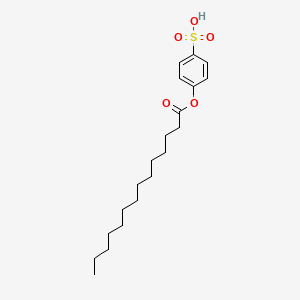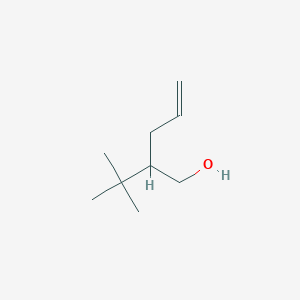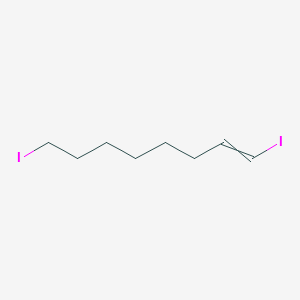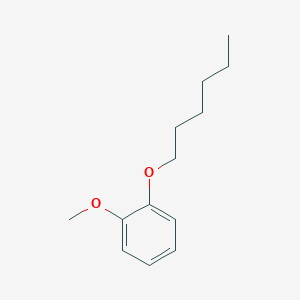
1-(Hexyloxy)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexyloxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a hexyloxy group at the 1-position and a methoxy group at the 2-position. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexyloxy)-2-methoxybenzene typically involves the alkylation of 2-methoxyphenol (guaiacol) with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
2-Methoxyphenol+Hexyl BromideK2CO3,Refluxthis compound+KBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hexyloxy)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid like iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of hexylcyclohexanol.
Substitution: Formation of 1-(hexyloxy)-2-methoxy-4-nitrobenzene (nitration product).
Applications De Recherche Scientifique
1-(Hexyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1-(Hexyloxy)-2-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexyloxy and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, potentially affecting its bioavailability and activity.
Comparaison Avec Des Composés Similaires
- 1-(Butyloxy)-2-methoxybenzene
- 1-(Octyloxy)-2-methoxybenzene
- 1-(Hexyloxy)-4-methoxybenzene
Comparison: 1-(Hexyloxy)-2-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and physical properties. Compared to 1-(Butyloxy)-2-methoxybenzene, the longer hexyl chain increases its hydrophobicity and potential interactions with lipid membranes. In contrast, 1-(Octyloxy)-2-methoxybenzene has an even longer alkyl chain, which may further enhance these properties but also affect its solubility in aqueous environments.
Propriétés
Numéro CAS |
162281-33-6 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-hexoxy-2-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
Clé InChI |
YPFXXBXZPAPRRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



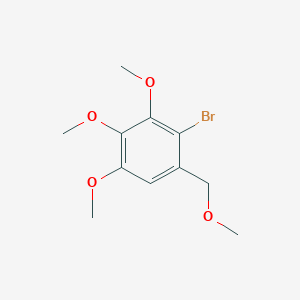

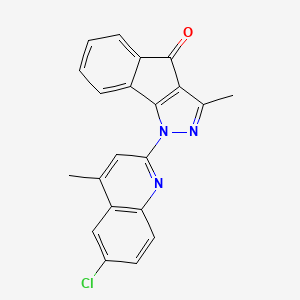


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
